![molecular formula C5H2Br2N4O B14897200 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones This compound is characterized by the presence of two bromine atoms at positions 5 and 7 of the imidazo ring, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available imidazole derivatives. One common synthetic route includes the following steps:
Electrophilic Amination: The starting imidazole is subjected to electrophilic amination to introduce an amino group at a specific position.
Cyclization: The aminated intermediate undergoes cyclization to form the imidazo[5,1-f][1,2,4]triazinone core.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[5,1-f][1,2,4]triazinones, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism by which 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one exerts its effects is primarily through its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or nucleic acids. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Imidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the bromine atoms and has different reactivity and applications.
5,7-Dichloroimidazo[5,1-f][1,2,4]triazin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
5,7-Difluoroimidazo[5,1-f][1,2,4]triazin-4(1H)-one:
Uniqueness
The presence of bromine atoms in 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one imparts unique chemical properties, such as increased reactivity and the ability to form specific covalent bonds with biological targets. This makes it a valuable compound in medicinal chemistry and materials science.
特性
分子式 |
C5H2Br2N4O |
|---|---|
分子量 |
293.90 g/mol |
IUPAC名 |
5,7-dibromo-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H2Br2N4O/c6-3-2-4(12)8-1-9-11(2)5(7)10-3/h1H,(H,8,9,12) |
InChIキー |
ARZQBOBGPQMMNI-UHFFFAOYSA-N |
正規SMILES |
C1=NN2C(=C(N=C2Br)Br)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


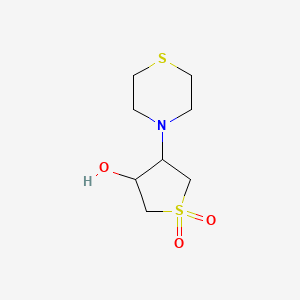

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
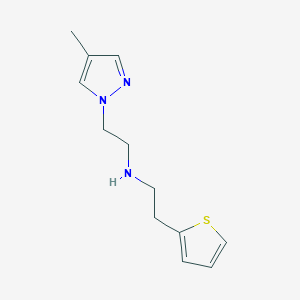
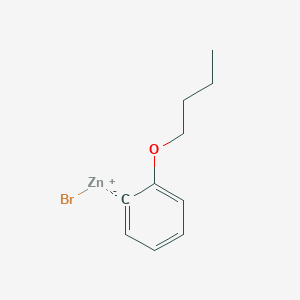

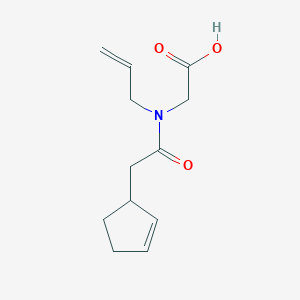

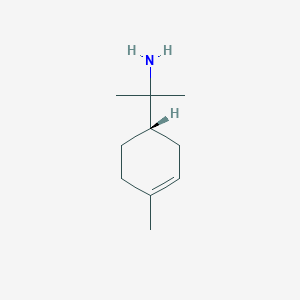
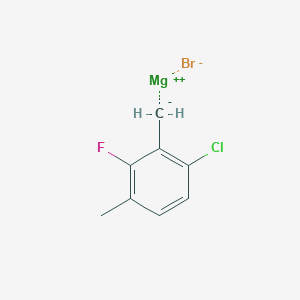
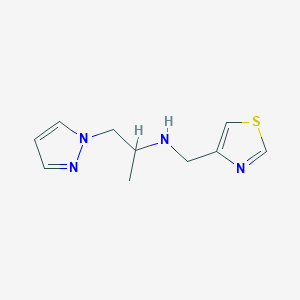
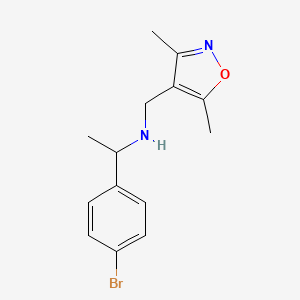
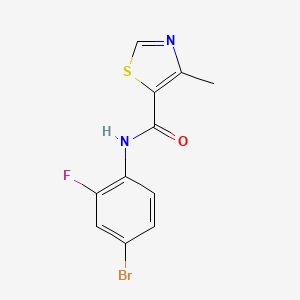
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
